N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The 3,4-dimethoxybenzyl group is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield carbonyl compounds, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N-ethyl-N-methylethanaminium acetate
- (±)-3,4-dimethoxybenzyl-4-methyloctanoate
Uniqueness
N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide stands out due to its unique combination of indole and benzyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-22-12-16(15-10-14(24-2)6-7-17(15)22)20(23)21-11-13-5-8-18(25-3)19(9-13)26-4/h5-10,12H,11H2,1-4H3,(H,21,23) |
InChI Key |
OXEJTNGOAZKYDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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